5-bromo-4-methoxy-1H-indole-2,3-dione
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Overview
Description
5-Bromo-4-methoxy-1H-indole-2,3-dione is a synthetic indole derivative with significant biological activity. Indole derivatives are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-4-methoxy-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature and yields a high amount of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-4-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It acts by inhibiting the growth of cancer cells, reducing inflammation, and preventing the proliferation of microbes.
Comparison with Similar Compounds
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: This compound is structurally similar and has shown significant biological activity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Another indole derivative with anticancer properties.
Uniqueness: 5-Bromo-4-methoxy-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine and methoxy substituents contribute to its unique properties compared to other indole derivatives.
Properties
CAS No. |
130420-76-7 |
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Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-4(10)2-3-5-6(8)7(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
InChI Key |
FRXVPOQWZCDQBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)C(=O)N2)Br |
Origin of Product |
United States |
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